5-Azaspiro[3.5]nonane hydrochloride
CAS No.: 1419101-47-5
Cat. No.: VC2580082
Molecular Formula: C8H16ClN
Molecular Weight: 161.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1419101-47-5 |
|---|---|
| Molecular Formula | C8H16ClN |
| Molecular Weight | 161.67 g/mol |
| IUPAC Name | 5-azaspiro[3.5]nonane;hydrochloride |
| Standard InChI | InChI=1S/C8H15N.ClH/c1-2-7-9-8(4-1)5-3-6-8;/h9H,1-7H2;1H |
| Standard InChI Key | UOKMFFNTVZVGHZ-UHFFFAOYSA-N |
| SMILES | C1CCNC2(C1)CCC2.Cl |
| Canonical SMILES | C1CCNC2(C1)CCC2.Cl |
Introduction
Chemical Properties and Structure
5-Azaspiro[3.5]nonane hydrochloride is characterized by its distinctive spirocyclic structure, featuring a nitrogen atom incorporated into the spiro ring system. The compound has a molecular formula of C8H16ClN and a molecular weight of approximately 161.67 g/mol . The structure consists of a cyclobutane ring fused with a piperidine ring at a spiro center, with the nitrogen atom located in the six-membered ring.
Physical and Chemical Characteristics
The physical and chemical properties of 5-Azaspiro[3.5]nonane hydrochloride are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C8H16ClN |
| Average Mass | 161.673 g/mol |
| Monoisotopic Mass | 161.097127 g/mol |
| CAS Number | 1419101-47-5 |
| Parent Compound | 5-Azaspiro[3.5]nonane |
| InChI | InChI=1S/C8H15N.ClH/c1-2-7-9-8(4-1)5-3-6-8;/h9H,1-7H2;1H |
| SMILES Notation | C1CCNC2(C1)CCC2.Cl |
As indicated by its structure, the compound exists as a salt form where the nitrogen atom in the piperidine ring is protonated and paired with a chloride counter-ion . This salt formation enhances stability and potentially improves water solubility compared to the free base form.
Nomenclature and Identification
5-Azaspiro[3.5]nonane hydrochloride is known by several synonyms in the scientific literature:
This compound can be identified in various chemical databases by its CAS number (1419101-47-5) or PubChem CID (72208019) .
Chemical Reactions and Derivatives
5-Azaspiro[3.5]nonane hydrochloride can participate in various chemical transformations, primarily due to the reactivity of its nitrogen center and the unique structural constraints imposed by the spirocyclic system.
Common Reactions
The compound can undergo several types of reactions:
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Oxidation reactions: Potentially using hydrogen peroxide or other oxidizing agents
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Reduction reactions: Using sodium borohydride or similar reducing agents
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Substitution reactions: Particularly at the nitrogen center, allowing for modification of the basic structure
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Halogenation: Using various halogenating agents to introduce halogen substituents
These reactions produce derivatives with potentially enhanced or altered pharmacological properties, making them valuable in medicinal chemistry research and development.
Biological Activity and Applications
5-Azaspiro[3.5]nonane hydrochloride has significant potential in medicinal chemistry and pharmaceutical research, as indicated by its structural features and chemical properties.
Interaction with Biological Systems
The compound's biological activity is primarily related to its interaction with specific biomolecules, including enzymes and receptors. These interactions can modulate critical biochemical pathways, suggesting therapeutic applications in various areas of medicine. The spirocyclic structure provides a rigid three-dimensional framework that can potentially lead to selective binding with biological targets.
Pharmaceutical Applications
Research suggests 5-Azaspiro[3.5]nonane hydrochloride has potential applications in:
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Neurological disorders: Its structure may allow for interaction with neuroreceptors, making it valuable in developing treatments for neurological conditions
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Pain management: Derivatives of this compound have shown promise in neuropharmacological studies related to pain pathways
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Cancer research: The compound's ability to modulate biochemical pathways suggests potential applications in oncology
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Metabolic disorders: Research indicates possible utility in addressing metabolic conditions
The versatility of this compound as a building block in organic synthesis makes it particularly valuable in developing novel therapeutic agents with diverse pharmacological profiles.
Research Findings and Current Studies
Current research on 5-Azaspiro[3.5]nonane hydrochloride highlights its versatility and potential applications in multiple areas of medicinal chemistry and organic synthesis.
Recent Research Developments
Studies have emphasized the compound's utility as a structural scaffold in drug design, particularly for compounds targeting neurological receptors. The unique conformational constraints imposed by the spirocyclic structure contribute to selective binding profiles, potentially reducing off-target effects in pharmaceutical applications.
Structure-Activity Relationships
Investigations into structure-activity relationships have provided insights into how modifications to the basic structure of 5-Azaspiro[3.5]nonane hydrochloride affect biological activity. These studies guide rational design approaches for developing more potent and selective compounds based on this scaffolding.
Comparison with Similar Compounds
5-Azaspiro[3.5]nonane hydrochloride belongs to a broader family of spirocyclic compounds, many of which share structural similarities but differ in their heteroatom patterns and biological activities.
Related Spirocyclic Compounds
Similar compounds include:
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1-Azaspiro[3.5]nonane hydrochloride: An isomer with the nitrogen atom at a different position in the ring system
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2,5-Dioxa-8-azaspiro[3.5]nonane: A related compound containing oxygen atoms in addition to nitrogen, synthesized through a well-documented process involving cyclization reactions
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2,8-Dioxa-5-azaspiro compounds: Another class of related heterocyclic structures with potential pharmaceutical applications
These structural analogs often display distinct pharmacological profiles despite their similarities, highlighting the importance of precise molecular architecture in determining biological activity.
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